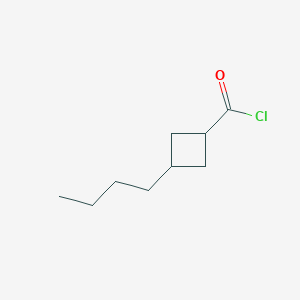
3-Butylcyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a carbonyl chloride derivative that is used in the synthesis of various compounds. This chemical has a variety of applications in the field of organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not well understood. However, it is known to react with various nucleophiles such as amines and alcohols to form stable carbamate and ester derivatives. These derivatives have a variety of applications in organic synthesis and drug discovery.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride. However, it is known to be a potent carbonylating agent that can modify various nucleophilic biomolecules. This may have implications for the biological activity of these molecules.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific functional groups in complex molecules. However, the high reactivity of this compound also makes it challenging to handle and requires careful handling.
Future Directions
There are several future directions for the use of 3-Butylcyclobutane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. It can also be used to modify specific functional groups in biomolecules for the development of new drugs. Additionally, the development of new synthetic methodologies using 3-Butylcyclobutane-1-carbonyl chloride may lead to the discovery of novel compounds with potential biological activity.
Synthesis Methods
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride can be achieved by reacting 3-butylcyclobutanol with thionyl chloride. This reaction leads to the formation of 3-Butylcyclobutane-1-carbonyl chloride along with hydrogen chloride gas as a by-product. The reaction is highly exothermic and requires careful handling.
Scientific Research Applications
3-Butylcyclobutane-1-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and other complex molecules. It is also used in the preparation of functionalized cyclobutane derivatives that have potential applications in drug discovery.
properties
CAS RN |
122641-04-7 |
|---|---|
Product Name |
3-Butylcyclobutane-1-carbonyl chloride |
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
Canonical SMILES |
CCCCC1CC(C1)C(=O)Cl |
synonyms |
Cyclobutanecarbonyl chloride, 3-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



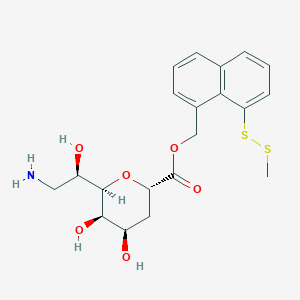
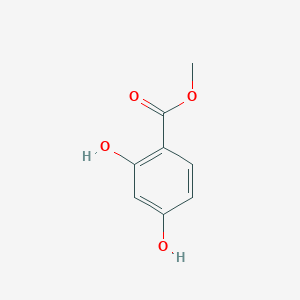
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
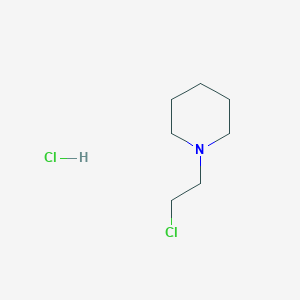
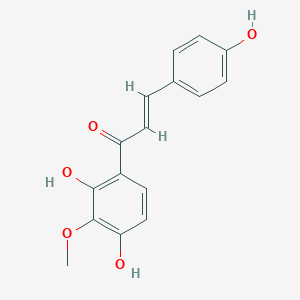
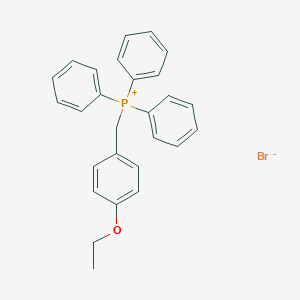
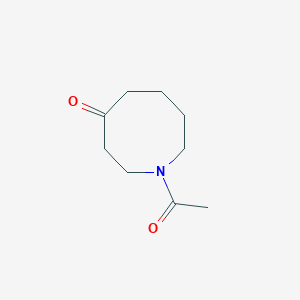
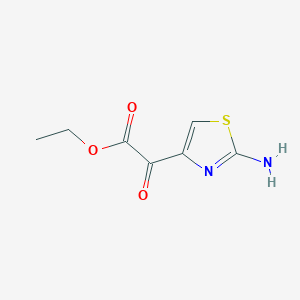

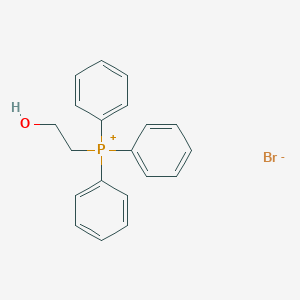
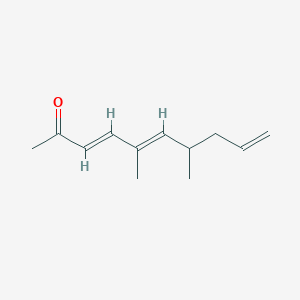
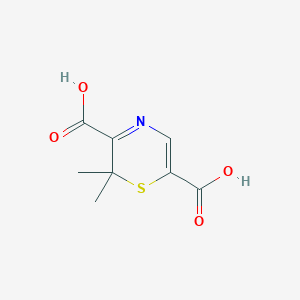

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)